2-(2-ethylhexoxycarbonyl)terephthalic acid

Human biomonitoring Exposure assessment LC-MS/MS

Accurate biomonitoring of TEHTM plasticizer exposure demands the correct positional isomer. Substituting 2-MEHTM with 4-MEHTM (an ER/TR agonist) or the parent triester TOTM introduces systematic quantitative bias in LC-MS/MS workflows. This high-purity reference standard (≥98%) is the essential calibrant for validated bioanalytical methods. - Predominant urinary biomarker: ~3-fold more abundant than 1-MEHTM (Cleys et al. 2025) - Batch-specific CoA supports ICH/EMA method validation compliance - Position-specific standard indispensable for endocrine disruption SAR studies (Dahbi et al. 2022)

Molecular Formula C17H22O6
Molecular Weight 322.4 g/mol
CAS No. 63468-08-6
Cat. No. B047786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-ethylhexoxycarbonyl)terephthalic acid
CAS63468-08-6
Molecular FormulaC17H22O6
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESCCCCC(CC)COC(=O)C1=C(C=CC(=C1)C(=O)O)C(=O)O
InChIInChI=1S/C17H22O6/c1-3-5-6-11(4-2)10-23-17(22)14-9-12(15(18)19)7-8-13(14)16(20)21/h7-9,11H,3-6,10H2,1-2H3,(H,18,19)(H,20,21)
InChIKeyHFPLODPJOPAAKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Ethylhexoxycarbonyl)terephthalic Acid (CAS 63468-08-6): A Position-Specific Trimellitate Monoester for Biomonitoring and Endocrine Research


2-(2-Ethylhexoxycarbonyl)terephthalic acid (CAS 63468-08-6), systematically named 1,2,4-Benzenetricarboxylic Acid 2-(2-ethylhexyl) Ester, is a monoester derivative of trimellitic acid bearing a single 2-ethylhexyl chain at the 2-position of the aromatic ring, leaving two free carboxylic acid groups (C₁₇H₂₂O₆, MW 322.35) . It is the 2-positional isomer among the three primary monoester metabolites of the high-production-volume alternative plasticizer tri-(2-ethylhexyl) trimellitate (TEHTM/TOTM, CAS 3319-31-1), and has been identified as the predominant urinary biomarker of human TEHTM exposure [1][2]. The compound is supplied as a research-grade analytical reference standard (typical purity ≥98%) for use in LC-MS/MS-based biomonitoring, endocrine disruption screening, and plasticizer migration studies .

Why Generic Substitution Fails for 2-(2-Ethylhexoxycarbonyl)terephthalic Acid: Isomeric Specificity Drives Divergent Biological and Analytical Behavior


Substituting 2-(2-ethylhexoxycarbonyl)terephthalic acid (2-MEHTM) with its positional isomers (1-MEHTM or 4-MEHTM) or with the fully esterified parent compound TOTM is not analytically or toxicologically equivalent. Human metabolism of TEHTM is regioselective: 2-MEHTM is the dominant urinary biomarker, while 4-MEHTM alone exhibits estrogen receptor (ER) and thyroid receptor (TR) agonist activity, and the 2/1-MEHTM mixture uniquely alters steroidogenesis (increasing estradiol and reducing testosterone in H295R cells) [1][2]. The two free carboxylic acid groups confer fundamentally different physicochemical properties versus the fully esterified TOTM (MW 546.79, log Po/w 6–9, water solubility ≤130 μg/L), affecting extraction recovery, chromatographic retention, and ionization efficiency in LC-MS/MS workflows [3][4]. Using an incorrect isomer or the parent triester as a surrogate standard introduces systematic quantitative bias in biomonitoring studies and confounds structure–activity relationship interpretation in endocrine disruption assays.

Quantitative Differentiation Evidence for 2-(2-Ethylhexoxycarbonyl)terephthalic Acid (2-MEHTM) in Scientific Selection


Dominant Urinary Biomarker: 2-MEHTM Outranks All Other TEHTM Monoester Metabolites in Human Biomonitoring

In a controlled human oral dosing study (4 volunteers, single TEHTM dose, urine collected over 72 h), 2-MEHTM was identified as the most dominant urinary biomarker among all primary monoester metabolites (1-MEHTM, 2-MEHTM, 4-MEHTM), with approximately 5.8% of the administered dose recovered in urine, and 2-MEHTM still detectable at 72 h post-exposure [1]. A subsequent clinical study applying a validated LC-MS/MS method to 30 newborn urine samples confirmed 2-MEHTM as the predominant urinary biomarker, with significantly higher concentrations in NICU preterm infants compared to term-born newborns [2]. This establishes 2-MEHTM as the analytically preferred target for TEHTM exposure assessment, in contrast to the 4-isomer (4-MEHTM), which shows distinct ER/TR agonist activity but lower urinary abundance [3].

Human biomonitoring Exposure assessment LC-MS/MS Plasticizer metabolism

Isomer-Specific Endocrine Activity: 2/1-MEHTM Mixture Alters Steroidogenesis Whereas 4-MEHTM Acts as ER/TR Agonist

Dahbi et al. (2022) evaluated fourteen TEHTM metabolites in combined in vitro and in silico assays. Among the primary monoester metabolites, only 4-MEHTM showed agonist activity on estrogen receptors (ERs) and thyroid receptors (TRs), whereas the 2/1-MEHTM mixture (containing the target compound as the 2-positional isomer) did not exhibit ER or TR agonist activity. Instead, the 2/1-MEHTM mixture significantly increased estradiol levels and reduced testosterone levels in H295R adrenocortical cell culture supernatants [1]. The oxidized secondary metabolites of TEHTM showed no effect on ER, AR, or TR receptors, nor on steroid hormone synthesis. Docking experiments further specified the ER and TR isoforms involved in 4-MEHTM binding [1]. This demonstrates that the position of the 2-ethylhexyl ester on the trimellitate core dictates the mode of endocrine activity: 4-substitution yields receptor agonism, while 2-substitution (target compound) contributes to steroidogenic pathway disruption.

Endocrine disruption Steroidogenesis Nuclear receptor Toxicology

Physicochemical Differentiation from the Parent Triester TOTM: Molecular Weight, Free Carboxylic Acids, and Solubility

The target compound (2-MEHTM, MW 322.35, C₁₇H₂₂O₆) differs fundamentally from its parent plasticizer TOTM (MW 546.79, C₃₃H₅₄O₆) . 2-MEHTM contains two free carboxylic acid groups (predicted pKa ~3.00) and a single 2-ethylhexyl ester chain, versus TOTM with three esterified chains and no free acid groups [1]. This structural difference produces divergent log Po/w values: TOTM has an estimated log Po/w of 6–9 with water solubility of 3–130 μg/L at 25°C, whereas the monoester 2-MEHTM, bearing two ionizable -COOH groups, is expected to have substantially lower log Po/w and higher aqueous solubility, directly affecting solid-phase extraction (SPE) recovery and reversed-phase LC retention [2]. The predicted density of 2-MEHTM is 1.201 ± 0.06 g/cm³ and the predicted boiling point is 502.1 ± 45.0 °C [1]. These physicochemical differences render 2-MEHTM and TOTM non-interchangeable as analytical reference materials or as surrogates in migration and leaching studies.

Physicochemical properties Extraction recovery Chromatographic behavior Reference standard

Regioselective Hydrolysis Kinetics: 2-MEHTM Formation Rate Exceeds Other Monoesters in Human Blood

Höllerer et al. (2018) demonstrated regioselective hydrolysis of TEHTM in humans: the parent triester is first hydrolyzed to diester intermediates (1,2-DEHTM and 2,4-DEHTM) reaching maximum blood concentrations (Cmax) at 3 h post-exposure, followed by further hydrolysis to monoesters 1-MEHTM and 2-MEHTM with peak blood concentrations at 5 h post-exposure [1]. The 2-MEHTM isomer was consistently the most abundant monoester in both blood and urine across all time points, indicating preferential formation via the 2,4-DEHTM hydrolysis pathway [1]. This contrasts with the non-regioselective in vitro hydrolysis observed for terephthalate-based plasticizers such as DEHT, where mono(2-ethylhexyl) terephthalate (MEHT, CAS 155603-50-2) is formed without positional isomerism . The regioselective formation kinetics of 2-MEHTM have direct implications for the design of sampling time points in human biomonitoring studies and for interpreting toxicokinetic models.

Toxicokinetics Regioselective metabolism Phase I hydrolysis Pharmacokinetics

Structural Discrimination from Mono(2-ethylhexyl) Terephthalate (MEHT): Trimellitate vs. Terephthalate Core

The target compound (2-MEHTM, CAS 63468-08-6) is frequently confused with mono(2-ethylhexyl) terephthalate (MEHT, CAS 155603-50-2) due to nomenclature overlap, but they are structurally and functionally distinct molecules. 2-MEHTM is a trimellitate monoester (1,2,4-benzenetricarboxylic acid core with one 2-ethylhexyl ester at the 2-position and two free -COOH groups; C₁₇H₂₂O₆; MW 322.35) . MEHT is a terephthalate monoester (1,4-benzenedicarboxylic acid core with one 2-ethylhexyl ester at the 4-position and one free -COOH group; C₁₆H₂₂O₄; MW 278.34) . The additional carboxylic acid group in 2-MEHTM (three total carboxyl functions vs. two in MEHT) results in a higher molecular weight (+44.01 Da), distinct MS/MS fragmentation patterns, different pKa values, and unique chromatographic retention behavior . Furthermore, MEHT is a metabolite of the non-phthalate plasticizer DEHT/DOTP, whereas 2-MEHTM derives exclusively from TEHTM/TOTM, meaning the two compounds serve as exposure biomarkers for entirely different plasticizer families [1].

Structural isomerism Metabolite identification Plasticizer class differentiation Analytical specificity

High-Value Application Scenarios for 2-(2-Ethylhexoxycarbonyl)terephthalic Acid (2-MEHTM) Based on Differentiated Evidence


Authenticated Reference Standard for Quantitative LC-MS/MS Biomonitoring of TEHTM/TOTM Exposure in Human Populations

As the dominant urinary biomarker of TEHTM exposure, 2-MEHTM is the essential calibration standard for validated bioanalytical methods quantifying human exposure to the alternative plasticizer TOTM. The Cleys et al. (2025) validated LC-MS/MS method targeting eight TOTM urinary metabolites, applied to neonatal intensive care unit (NICU) populations, relies on authenticated 2-MEHTM as the primary calibrant due to its superior abundance over 1-MEHTM and 4-MEHTM [1]. The Höllerer et al. (2018) human ADME study further demonstrates that 2-MEHTM is detectable in urine for at least 72 h post-exposure, making it the most temporally robust biomarker for exposure assessment [2]. Procurement of high-purity 2-MEHTM (≥98%) with batch-specific certificate of analysis is a prerequisite for method validation under ICH/EMA bioanalytical guidelines.

Isomer-Specific Reference Compound for Endocrine Disruption Mechanism-of-Action Studies

The Dahbi et al. (2022) study demonstrates that the endocrine activity of TEHTM monoester metabolites is strictly position-dependent: 4-MEHTM acts as an ER/TR agonist, while the 2/1-MEHTM mixture containing the target compound uniquely perturbs steroidogenesis by increasing estradiol and suppressing testosterone in H295R cells [1]. This functional divergence makes 2-MEHTM an indispensable reference compound for structure–activity relationship (SAR) studies dissecting the molecular determinants of trimellitate-mediated endocrine effects. Toxicologists and regulatory scientists conducting mode-of-action investigations on alternative plasticizers must include the 2-isomer as a distinct test article to avoid conflating receptor-mediated and steroidogenesis-mediated mechanisms.

Metabolite-Specific Analytical Standard for Plasticizer Migration and Leaching Studies from Medical Devices

TEHTM/TOTM is used as a DEHP replacement plasticizer in PVC medical devices, and its migration into infused solutions generates patient exposure [1]. 2-MEHTM, as the most abundant primary hydrolysis product, serves as the key analytical surrogate for quantifying TEHTM leaching in migration simulants and biological fluids. The EFSA safety assessment of TOTM for food contact materials (2019) highlights the importance of identifying and quantifying monoester metabolites in migration testing, and the validated SPE-LC-MS/MS methodology developed by Cleys et al. (2025) provides the analytical framework for such measurements using authentic 2-MEHTM standards [2][3]. This application is particularly relevant for compliance testing of medical devices under EU MDR and for neonatal exposure studies where elevated 2-MEHTM levels have been documented in NICU patients.

Positional Isomer Standard for Regioselective Metabolism and Toxicokinetic Modeling

The regioselective hydrolysis of TEHTM to 2-MEHTM (via the 2,4-DEHTM intermediate) with peak blood concentrations at 5 h post-exposure, as characterized by Höllerer et al. (2018), provides a kinetic fingerprint that distinguishes TEHTM metabolism from that of other plasticizers [1]. Physiologically based pharmacokinetic (PBPK) modelers and toxicokinetics researchers require pure 2-MEHTM to establish in vitro–in vivo extrapolation (IVIVE) parameters for esterase-mediated hydrolysis rates specific to the 2-position of the trimellitate core. This compound is also essential for validating in vitro metabolism assays (e.g., human liver microsome or S9 fraction incubations) designed to screen for inter-individual variability in TEHTM bioactivation.

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